molecular formula C25H25ClN4O2S B2719533 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide CAS No. 958613-12-2

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide

Cat. No.: B2719533
CAS No.: 958613-12-2
M. Wt: 481.01
InChI Key: USEVRQNOTWRXFA-UHFFFAOYSA-N
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Description

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide involves several steps. The starting materials typically include anthranilic acid and various substituted anilines. The synthetic route often involves the formation of an intermediate quinazoline derivative, which is then further modified to introduce the desired functional groups.

Common synthetic methods include:

    Aza-reaction: This involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

    Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.

    Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase to another, thereby increasing the reaction rate.

Chemical Reactions Analysis

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form various fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: The compound has been investigated for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is unique compared to other quinazoline derivatives due to its specific functional groups and their arrangement. Similar compounds include:

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one

These compounds share a similar quinazoline core but differ in their substituents, which can lead to different biological activities and applications.

Properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c26-19-12-6-4-8-16(19)15-33-25-29-20-13-7-5-11-18(20)23-28-21(24(32)30(23)25)14-22(31)27-17-9-2-1-3-10-17/h4-8,11-13,17,21H,1-3,9-10,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEVRQNOTWRXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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